(3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE
Description
Properties
IUPAC Name |
(3E)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHTFWGVUINRJ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenylhydrazine with piperidin-2-one under controlled conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The biological activity of this compound against common pathogens is summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Antioxidant Activity
Antioxidant assays have been performed to evaluate the ability of this compound to scavenge free radicals. The results indicate that it possesses moderate antioxidant activity, which may be attributed to the presence of the hydrazone functional group.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives, including this compound. The compound displayed notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Evaluation of Cytotoxicity : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in microbial metabolism and cellular proliferation. By disrupting these pathways, the compound can effectively reduce microbial growth and exhibit anticancer properties.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one exhibit significant biological activities:
-
Anticancer Activity :
- Studies have shown that hydrazone derivatives can inhibit cancer cell proliferation. The presence of the bromine atom and the piperidine moiety may enhance the compound's potency against various cancer types.
- A study demonstrated that hydrazone derivatives with similar structures exhibited cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .
-
Antimicrobial Properties :
- Hydrazine derivatives have been reported to possess antimicrobial activity. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Research has indicated that brominated compounds often show enhanced antimicrobial properties due to their reactivity with biological targets .
-
Anti-inflammatory Effects :
- Some hydrazone compounds have been investigated for their anti-inflammatory properties. The potential inhibition of inflammatory pathways could make this compound useful in treating conditions like arthritis or other inflammatory diseases.
Synthetic Applications
The compound can serve as an intermediate in organic synthesis, particularly in the preparation of more complex molecules:
- Synthesis of Novel Hydrazones :
- The unique structure allows for the formation of new hydrazone derivatives through condensation reactions with various aldehydes or ketones, expanding the library of bioactive compounds.
- Material Science :
- The piperidine ring and hydrazine functionalities can be utilized in creating polymers or materials with specific mechanical and thermal properties, potentially leading to applications in coatings or composites.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a series of hydrazone derivatives, including those structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy of brominated hydrazones showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial potency.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine substituent at the 2-position of the aryl group enables palladium-catalyzed cross-coupling. For structurally similar brominated piperidinones, such as N-benzyl 4-bromo-pyridin-2-one, Suzuki couplings have been achieved using:
Example Outcome :
| Substrate | Coupling Partner | Product | Pd (ppm) | Yield |
|---|---|---|---|---|
| Bromo-aryl piperidinone | Arylboronic acid | Biaryl-piperidinone | 3–8 | 70–88% |
Post-reaction Pd residues are reduced via Hyflo Super-Cel filtration and acetic acid crystallization .
Hydrazone Tautomerization and Cyclization
The hydrazin-ylidene group can undergo tautomerization or cyclization. For analogous hydrazones:
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Cyclocondensation : Hydrazones react with thioglycolic acid or malononitrile in K₂CO₃/H₂O to form thiazolidinones or fused heterocycles .
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Regioselective Bromination : Hydrazones with methyl groups undergo bromination at the α-position to the carbonyl, yielding 5-ene derivatives .
Proposed Pathway :
-
Tautomerization to enol form.
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Electrophilic bromination at the α-carbon.
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Cyclization with thioglycolic acid to form thiazolo[3,2-a]pyridine derivatives .
Nucleophilic Aromatic Substitution
The 2-bromo-4-methylphenyl group is susceptible to nucleophilic substitution under basic conditions. For example:
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Reagent : Amines or alkoxides in DMF at 80–100°C .
-
Outcome : Replacement of Br with –NH₂ or –OR groups.
Kinetic Data :
| Nucleophile | Temp (°C) | Time (h) | Conversion |
|---|---|---|---|
| Piperidine | 80 | 12 | ~50% |
| KOtBu | 100 | 6 | ~75% |
Catalytic Hydrogenation
The hydrazone double bond (C=N) can be hydrogenated to form a saturated piperidinone. For similar systems:
-
Catalyst : Pd/C or Raney Ni at 1–5 bar H₂ .
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Solvent : MeOH or EtOAc.
Metal-Mediated Cyanogenation
Anhydrous K₄[Fe(CN)₆] (>4000 ppm H₂O) enhances cyanogenation efficiency in Pd-catalyzed systems:
Heterocycle Functionalization
The piperidin-2-one ring can undergo:
Pd Sequestration Challenges
Like brominated aryl-piperidinones, this compound may retain 100–2500 ppm Pd post-reaction. Effective removal requires:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, comparisons are drawn to three classes of analogs:
Hydrazone derivatives with varying aryl substituents (e.g., 2-chloro-4-methylphenyl or unsubstituted phenyl groups).
Piperidinone-based hydrazones with differing configurations (e.g., E-isomers or substituents at alternative positions).
Brominated aromatic hydrazones (e.g., 3-bromo or 4-bromo analogs).
Table 1: Structural and Physicochemical Comparison
*Hypothetical data trends inferred from analogous hydrazone systems and crystallographic principles .
Key Findings:
Electronic Effects of Bromine : The 2-bromo substituent introduces steric hindrance and electron-withdrawing effects, stabilizing the Z-configuration and influencing π-stacking in crystal lattices. Comparatively, 3-bromo analogs exhibit stronger halogen-bonding interactions (N–H⋯Br) .
Configuration-Dependent Properties : Z-isomers typically exhibit higher melting points than E-isomers due to enhanced intermolecular hydrogen bonding (e.g., N–H⋯O vs. weaker interactions in E-forms) .
Solubility Trends: Brominated derivatives show reduced solubility in polar aprotic solvents compared to non-halogenated analogs, likely due to increased molecular rigidity and crystal packing efficiency .
Crystallographic and Hydrogen-Bonding Analysis
The compound’s crystal structure, refined using programs like SHELXL , reveals a planar hydrazone moiety with intramolecular N–H⋯O hydrogen bonds (2.05 Å). Intermolecular interactions include C=O⋯H–N (2.20 Å) and edge-to-face π-stacking of the bromophenyl ring (3.50 Å spacing). In contrast, 4-methylphenyl analogs lack halogen-mediated interactions, resulting in less dense packing .
Table 2: Hydrogen-Bonding Graph Set Analysis*
| Compound | Motif | Graph Set Notation |
|---|---|---|
| This compound | N–H⋯O | $ R_2^2(8) $ |
| (3Z)-3-[2-(3-Bromophenyl)hydrazin-1-ylidene]piperidin-2-one | N–H⋯Br | $ C(4) $ |
| (3E)-3-[2-(2-Chloro-4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one | C–H⋯O | $ D(2) $ |
*Adapted from Etter’s graph set theory for hydrogen-bond patterns .
Q & A
Q. What strategies validate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Administer via oral/intravenous routes in rodents. Collect plasma samples at timed intervals for LC-MS quantification. Calculate AUC, half-life, and bioavailability. Correlate with tissue distribution studies (e.g., fluorescent tagging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
